
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis.
Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
化学反应分析
Types of Reactions
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
科学研究应用
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Chloroquinoline: Lacks the ethenyl and methylphenyl groups, making it less versatile.
3-Ethenylquinoline: Lacks the chloro and methylphenyl groups, affecting its reactivity.
4-(4-Methylphenyl)quinoline: Lacks the chloro and ethenyl groups, limiting its applications.
Uniqueness
2-Chloro-3-ethenyl-4-(4-methylphenyl)quinoline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity .
属性
CAS 编号 |
59280-83-0 |
|---|---|
分子式 |
C18H14ClN |
分子量 |
279.8 g/mol |
IUPAC 名称 |
2-chloro-3-ethenyl-4-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C18H14ClN/c1-3-14-17(13-10-8-12(2)9-11-13)15-6-4-5-7-16(15)20-18(14)19/h3-11H,1H2,2H3 |
InChI 键 |
BTXRKPYVQNBBCV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)Cl)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


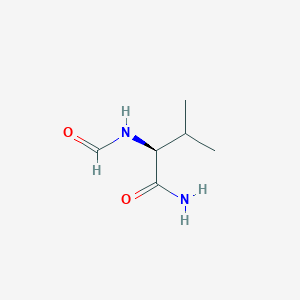
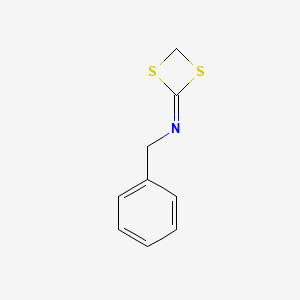
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

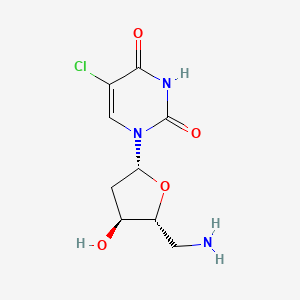
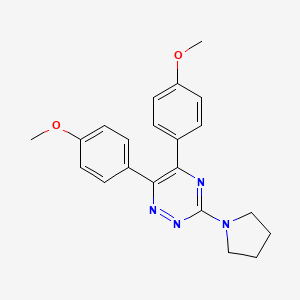
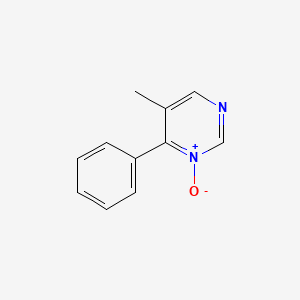


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
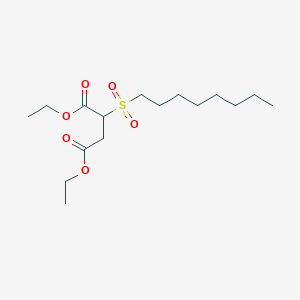
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
